[3-(4-Nitrophenyl)aziridin-2-yl]methanol [3-(4-Nitrophenyl)aziridin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1858242-57-5
VCID: VC2762789
InChI: InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2
SMILES: C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

[3-(4-Nitrophenyl)aziridin-2-yl]methanol

CAS No.: 1858242-57-5

VCID: VC2762789

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

[3-(4-Nitrophenyl)aziridin-2-yl]methanol - 1858242-57-5

Description

[3-(4-Nitrophenyl)aziridin-2-yl]methanol is a chemical compound with the molecular formula C9H10N2O, featuring an aziridine ring and a nitrophenyl group attached to it. This compound is of interest in organic chemistry due to its unique structure and potential applications in synthesis and pharmaceutical research.

Synthesis and Preparation

The synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol typically involves the reaction of appropriate precursors such as aziridine derivatives and nitrobenzaldehyde or related compounds. The specific conditions and reagents used can vary depending on the desired yield and purity of the product.

Research Findings and Applications

Research on this compound is limited, but its unique structure suggests potential applications in organic synthesis and as a precursor for more complex molecules. The presence of the nitro group and the aziridine ring offers opportunities for further functionalization through various chemical reactions.

Availability and Suppliers

[3-(4-Nitrophenyl)aziridin-2-yl]methanol is available from specialized chemical suppliers such as CymitQuimica and Parchem, where detailed product information, pricing, and delivery times can be obtained upon inquiry .

CAS No. 1858242-57-5
Product Name [3-(4-Nitrophenyl)aziridin-2-yl]methanol
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name [3-(4-nitrophenyl)aziridin-2-yl]methanol
Standard InChI InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2
Standard InChIKey WPEJVIRQAAQCFW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]
Sequence X
PubChem Compound 91691067
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator